molecular formula C12H17Cl2N5O2 B14721155 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6326-68-7

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14721155
CAS No.: 6326-68-7
M. Wt: 334.20 g/mol
InChI Key: INNMOACNPGCTAA-UHFFFAOYSA-N
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Description

8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bis(2-chloroethyl)amino and trimethyl groups attached to a purine dione core. It has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 1,3,7-trimethylxanthine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloroethyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.

Scientific Research Applications

8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, potentially disrupting their normal function. This interaction can lead to cell cycle arrest, apoptosis, or other cellular responses, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    8-(Bis(2-chloroethyl)amino)-1,3,7-trimethylxanthine: Similar structure but different core.

    8-(Bis(2-chloroethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks one methyl group compared to the target compound.

Uniqueness

8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and the purine dione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

6326-68-7

Molecular Formula

C12H17Cl2N5O2

Molecular Weight

334.20 g/mol

IUPAC Name

8-[bis(2-chloroethyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H17Cl2N5O2/c1-16-8-9(17(2)12(21)18(3)10(8)20)15-11(16)19(6-4-13)7-5-14/h4-7H2,1-3H3

InChI Key

INNMOACNPGCTAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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